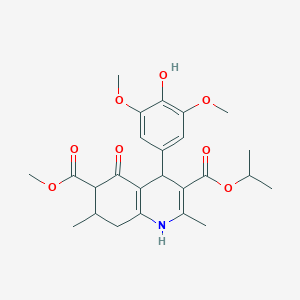![molecular formula C16H17N3O2 B6073139 N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6073139.png)
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. HMAH is a hydrazone derivative that has been synthesized using a simple and efficient method.
Scientific Research Applications
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antibacterial activity. In cancer research, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to protect against oxidative stress-induced cell death in neuronal cells. In antibacterial activity, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to exhibit potent antibacterial activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can induce apoptosis in cancer cells by activating the caspase pathway. N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In antibacterial activity, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In neuronal cells, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to protect against oxidative stress-induced cell death and increase the expression of antioxidant enzymes. In bacteria, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Advantages and Limitations for Lab Experiments
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and has been shown to exhibit potent biological activity. However, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antibacterial activity. Another direction is to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in order to better understand its biological activity. Additionally, future research could focus on improving the water solubility of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide to increase its potential for use in certain experiments.
Conclusion
In conclusion, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various research fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. Further research is needed to fully understand the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and to explore its potential applications in different research fields.
Synthesis Methods
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized by reacting 4-hydroxybenzaldehyde with 2-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with 2-acetylaminobenzoic acid to form N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. This method is simple, efficient, and yields a high purity product.
properties
IUPAC Name |
N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)17-11-16(21)19-18-10-13-6-8-14(20)9-7-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFQLMOPJKPOQ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)

![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)

![N-[(1-benzyl-3-pyrrolidinyl)methyl]-N'-(2-methoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6073121.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B6073127.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073131.png)
![7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)